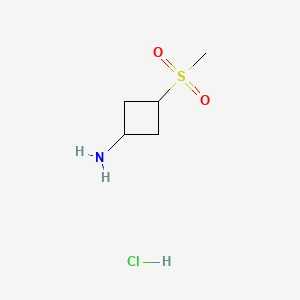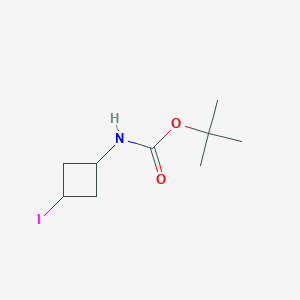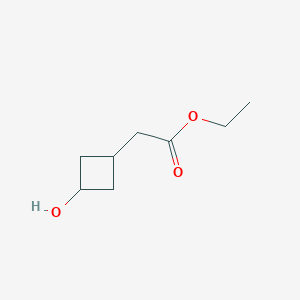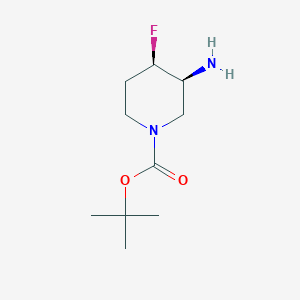
3-(Piperazin-1-yl)pyridine-4-carbonitrile
説明
“3-(Piperazin-1-yl)pyridine-4-carbonitrile” is a chemical compound with the molecular formula C10H12N4 and a molecular weight of 188.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(Piperazin-1-yl)pyridine-4-carbonitrile” consists of a pyridine ring bound to a piperazine ring via a carbonitrile group . The InChI code for this compound is 1S/C10H12N4/c11-7-9-1-2-13-8-10(9)14-5-3-12-4-6-14/h1-2,8,12H,3-6H2 .
Physical And Chemical Properties Analysis
“3-(Piperazin-1-yl)pyridine-4-carbonitrile” is an oil-like substance .
科学的研究の応用
Antitumor Applications
Piperazine derivatives have been utilized in the synthesis of compounds with potential antitumor properties. These compounds can interact with various biological targets and pathways involved in cancer progression, offering a promising avenue for cancer therapy research .
Antifungal Applications
The structural motif of piperazine is also found in compounds with antifungal activity. These compounds can serve as leads for the development of new antifungal agents, which are crucial in combating fungal infections that are resistant to current treatments .
Antidepressant Applications
In the realm of mental health, piperazine derivatives have been explored for their antidepressant effects. The chemical structure of these compounds allows them to modulate neurotransmitter systems in the brain, which can be beneficial for treating depression .
Antiviral Applications
The antiviral potential of piperazine derivatives makes them valuable in the search for novel treatments against various viral infections. Their ability to inhibit viral replication or entry into host cells is a key area of interest in antiviral drug development .
Anti-tubercular Agents
Piperazine derivatives have been designed and synthesized as potential anti-tubercular agents . These compounds target Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), and are evaluated for their efficacy in shortening TB therapy .
Antibacterial Activity
Novel piperazine derivatives have shown promise in antibacterial activity through molecular docking simulations targeting specific bacterial enzymes. This suggests their potential role as inhibitors that can disrupt bacterial metabolic pathways .
Synthesis of Structurally Modified Derivatives
Piperazine is used as an intermediate in synthesizing structurally modified derivatives with various pharmacological applications. These derivatives are characterized using advanced spectroscopic techniques to confirm their structures and potential biological activities .
Pharmacological Application Research
Research into piperazine and its derivatives extends to a broad range of pharmacological applications, including the synthesis and characterization of compounds that target different disease pathways and biological processes .
Safety and Hazards
将来の方向性
While there is limited information on “3-(Piperazin-1-yl)pyridine-4-carbonitrile”, similar compounds have shown potential in various biological applications . Therefore, future research could focus on exploring the biological activities of “3-(Piperazin-1-yl)pyridine-4-carbonitrile” and its potential applications in medicine.
特性
IUPAC Name |
3-piperazin-1-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-7-9-1-2-13-8-10(9)14-5-3-12-4-6-14/h1-2,8,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIHCOUUXOPZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CN=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273557 | |
| Record name | 3-(1-Piperazinyl)-4-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1058161-62-8 | |
| Record name | 3-(1-Piperazinyl)-4-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1058161-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Piperazinyl)-4-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1529559.png)
![6-(Boc-amino)-3-azabicyclo[3.1.1]heptane](/img/structure/B1529561.png)

![6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane](/img/structure/B1529564.png)

![2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine hydrochloride](/img/structure/B1529566.png)
![3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid](/img/structure/B1529568.png)


![tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1529574.png)
![6-Ethyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1529575.png)


